Cas no 5815-70-3 (1-Piperazinepropanamide)
1-Piperazinepropanamide Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazinepropanamide
- 3-piperazin-1-ylpropanamide
- 3-piperazin-1-yl-propionamide
- 3-(1-Piperazinyl)propanamide
- CS-0326935
- SCHEMBL1900720
- 3-(1-Piperazinyl)propanamide #
- 3-(piperazin-1-yl)propanamide
- DTXSID40337786
- Propanamide, 3-(1-piperazinyl)-
- 5815-70-3
- AKOS005604508
- 3-(1-piperazinyl)propionamide
-
- Inchi: 1S/C7H15N3O/c8-7(11)1-4-10-5-2-9-3-6-10/h9H,1-6H2,(H2,8,11)
- InChI Key: VVWMANLRLRFZIZ-UHFFFAOYSA-N
- SMILES: O=C(CCN1CCNCC1)N
Computed Properties
- Exact Mass: 157.12165
- Monoisotopic Mass: 157.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 58.4Ų
Experimental Properties
- PSA: 58.36
1-Piperazinepropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397605-500mg |
3-(Piperazin-1-yl)propanamide |
5815-70-3 | 98% | 500mg |
¥5325.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397605-1g |
3-(Piperazin-1-yl)propanamide |
5815-70-3 | 98% | 1g |
¥7459.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397605-2g |
3-(Piperazin-1-yl)propanamide |
5815-70-3 | 98% | 2g |
¥11701.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397605-5g |
3-(Piperazin-1-yl)propanamide |
5815-70-3 | 98% | 5g |
¥20192.00 | 2024-05-08 |
1-Piperazinepropanamide Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1-Piperazinepropanamide
Introduction to 1-Piperazinepropanamide (CAS No: 5815-70-3)
1-Piperazinepropanamide, with the chemical formula C₆H₁₂N₂O, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This amide derivative of piperazine exhibits unique structural and functional properties that make it a valuable intermediate in drug synthesis and a potential candidate for various therapeutic applications. The compound's molecular structure, featuring a piperazine ring linked to a propanamide moiety, contributes to its versatility in chemical modifications and biological interactions.
The CAS No: 5815-70-3 uniquely identifies this substance in scientific literature and industrial applications. Its synthesis typically involves the reaction of piperazine with propyl chloroformate or similar reagents, yielding the desired amide linkage. The reaction conditions, including temperature, solvent choice, and catalyst presence, can influence the yield and purity of the final product. Advanced synthetic methodologies, such as microwave-assisted synthesis or flow chemistry, have been explored to enhance efficiency and scalability.
In recent years, 1-Piperazinepropanamide has garnered attention for its role in developing novel pharmaceutical agents. Its structural motif is frequently incorporated into molecules targeting neurological disorders, infectious diseases, and inflammatory conditions. The piperazine ring, known for its ability to interact with biological targets such as enzymes and receptors, provides a scaffold for designing compounds with enhanced binding affinity and selectivity.
One of the most promising applications of 1-Piperazinepropanamide is in the treatment of central nervous system (CNS) disorders. Research has demonstrated its potential as a precursor for compounds that modulate neurotransmitter systems involved in depression, anxiety, and epilepsy. For instance, derivatives of this molecule have shown efficacy in animal models by inhibiting monoamine oxidase (MAO) enzymes or interacting with serotonin receptors. These findings highlight the compound's significance in neuropharmacological research.
The pharmaceutical industry has also explored 1-Piperazinepropanamide as a building block for antiviral and antibacterial agents. Its ability to disrupt microbial protein synthesis or interfere with essential metabolic pathways makes it a compelling candidate for drug development. Preliminary studies have indicated that certain derivatives exhibit potent activity against Gram-positive bacteria and fungi, suggesting their utility in combating resistant infections.
Furthermore, 1-Piperazinepropanamide has been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders and autoimmune conditions. Compounds derived from this scaffold have demonstrated the ability to inhibit key pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). These effects contribute to its potential use in developing anti-inflammatory therapies.
The chemical diversity of 1-Piperazinepropanamide allows for extensive structural modifications, enabling researchers to tailor its properties for specific applications. Functional groups such as hydroxyls, amines, or carboxylic acids can be introduced at various positions on the molecule to enhance solubility, bioavailability, or target specificity. Techniques like combinatorial chemistry and high-throughput screening have accelerated the discovery process by generating libraries of derivatives for rapid evaluation.
In academic research, 1-Piperazinepropanamide has been employed as a model compound to study amide bond formation and degradation mechanisms. Its stability under different environmental conditions provides insights into how similar molecules behave in biological systems. Additionally, computational modeling has been used to predict the binding modes of this compound with biological targets, aiding in rational drug design.
The industrial production of 1-Piperazinepropanamide adheres to stringent quality control measures to ensure consistency and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to verify the compound's identity and assess impurities. These methods are critical for meeting regulatory requirements set by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The future prospects of 1-Piperazinepropanamide are promising, with ongoing research exploring new therapeutic avenues and synthetic strategies. Advances in biocatalysis and green chemistry may offer sustainable methods for producing this compound at scale while minimizing environmental impact. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into clinically relevant treatments.
In conclusion,1-Piperazinepropanamide (CAS No: 5815-70-3) is a versatile compound with significant potential in pharmaceutical development. Its unique structural features enable diverse applications across multiple therapeutic domains, from CNS disorders to infectious diseases. As research continues to uncover new possibilities for this molecule,1-Piperazinepropanamide is poised to play an increasingly important role in addressing global health challenges.
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